2-Amino-5-nitropyridine
Overview
Description
2-Amino-5-nitropyridine is an organic compound with the molecular formula C5H5N3O2. It is a derivative of pyridine, characterized by the presence of an amino group at the second position and a nitro group at the fifth position on the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and materials science .
Scientific Research Applications
2-Amino-5-nitropyridine has several scientific research applications:
Nonlinear Optical Materials: It is used in the synthesis of nonlinear optical materials due to its ability to form hydrogen bonds and its electronic properties.
Crystallography: The compound is studied for its crystal structures and polymorphs, which are important in materials science.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
Target of Action
2-Amino-5-nitropyridine is an organic compound with the molecular formula C5H5N3O2 It’s known that the compound has been used in the synthesis of a novel organic single crystal for nonlinear optical (nlo) and optical limiting applications .
Mode of Action
For instance, it has been used in the synthesis of a novel organic single crystal, which has excellent nonlinear optical (NLO) properties .
Biochemical Pathways
The compound’s role in the synthesis of a novel organic single crystal suggests that it may influence pathways related to optical properties .
Result of Action
It’s known that the compound has been used in the synthesis of a novel organic single crystal, which has excellent nonlinear optical (nlo) properties .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-5-nitropyridine can be synthesized through the nitration of 2-aminopyridine. The process involves adding 2-aminopyridine to a mixture of concentrated sulfuric acid and fuming nitric acid at a temperature below 50°C. The reaction mixture is then maintained at 45°C for two hours and stirred at room temperature for four hours. The resulting reaction mixture is poured into ice water, and the pH is adjusted to 6 using ammonia, leading to the precipitation of this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrazine hydrate.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Reduction: Hydrazine hydrate is commonly used for the reduction of the nitro group to an amino group.
Substitution: Various reagents can be used for substitution reactions, depending on the desired derivative.
Major Products
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-nitropyridine: Similar in structure but with the nitro group at the third position.
2-Amino-4-methyl-3-nitropyridine: Contains a methyl group in addition to the amino and nitro groups.
Uniqueness
2-Amino-5-nitropyridine is unique due to its specific positioning of the amino and nitro groups, which confer distinct electronic and hydrogen bonding properties. These properties make it particularly valuable in the synthesis of nonlinear optical materials and other advanced materials .
Properties
IUPAC Name |
5-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSBCCAHDVCHGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
Record name | 2-amino-nitropyridine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063357 | |
Record name | 2-Pyridinamine, 5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
Record name | 2-Pyridinamine, 5-nitro- | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11421 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00132 [mmHg] | |
Record name | 2-Pyridinamine, 5-nitro- | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11421 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4214-76-0 | |
Record name | 2-Amino-5-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4214-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinamine, 5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004214760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-5-nitropyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23774 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pyridinamine, 5-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Pyridinamine, 5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitropyrimidin-2-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.951 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Amino-5-nitropyridine?
A1: this compound has a molecular formula of C5H5N3O2 and a molecular weight of 139.11 g/mol. []
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers frequently employ infrared (IR) spectroscopy, Raman spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, UV-Vis spectroscopy, and mass spectrometry (MS) to characterize 2A5NP. [, , , , ] These techniques provide valuable information about the molecule's functional groups, vibrational modes, electronic transitions, and fragmentation patterns.
Q3: How stable is 2A5NP under ambient conditions?
A3: this compound exhibits good stability under ambient conditions. Differential scanning calorimetry (DSC) measurements within the temperature range of 100-300 K did not reveal any phase transitions, indicating its stability across this temperature range. []
Q4: Can 2A5NP form co-crystals, and what are their potential advantages?
A4: Yes, 2A5NP can form co-crystals with various organic molecules, such as benzenesulfonic acids [, , ] and barbituric acid. [] These co-crystals often exhibit enhanced properties compared to the individual components, including improved solubility, stability, and nonlinear optical (NLO) properties.
Q5: What is the significance of the herringbone motif in 2A5NP-based crystals?
A5: The herringbone motif, commonly observed in noncentrosymmetric crystals of 2A5NP and its derivatives [], is crucial for their second harmonic generation (SHG) activity, a key property for NLO applications.
Q6: Has 2A5NP been explored for its catalytic properties?
A6: While not a traditional catalyst, 2A5NP played a serendipitous role in the synthesis of a copper(II) acetate complex. During a copper(II)-catalyzed Baeyer-Villiger reaction of 2-butanone, 2A5NP was present, leading to the unexpected formation of a dinuclear copper complex. This finding highlights the potential of 2A5NP to participate in unforeseen chemical transformations. [, ]
Q7: Have computational methods been applied to study 2A5NP?
A7: Yes, computational studies, including density functional theory (DFT) calculations, have been performed to investigate the molecular structure, vibrational frequencies, and electronic properties of 2A5NP. [, ] These calculations aid in understanding the relationship between the molecule's structure and its observed properties.
Q8: What insights have computational studies provided regarding the NLO properties of 2A5NP-based crystals?
A8: Calculations on this compound-L-(+)-tartrate (ANPT) clusters have revealed that intermolecular interactions, particularly between pyridinium ions and between pyridinium and tartrate ions, significantly enhance the hyperpolarizability of the crystal. [] This understanding is essential for designing new NLO materials with improved properties.
Q9: How does the presence of the nitro group influence the properties of 2A5NP?
A9: The nitro group, being a strong electron-withdrawing group, significantly affects the electronic distribution within the 2A5NP molecule. This influences its polarity, hydrogen bonding ability, and interactions with other molecules, ultimately impacting its physical and chemical properties. [, ]
Q10: What analytical methods are used to detect and quantify 2A5NP?
A10: Various analytical techniques are available for the detection and quantification of 2A5NP, including gas chromatography-mass spectrometry (GC-MS) [, ], high-performance liquid chromatography (HPLC), and electrochemical methods like polarography. [] The choice of method depends on the specific application, sample matrix, and desired sensitivity.
Q11: Does 2A5NP exhibit any biological activity?
A11: Studies have shown that 2A5NP possesses growth inhibitory effects against the protozoan parasite Trichomonas vaginalis. [] Interestingly, resistance developed against 2A5NP also conferred cross-resistance to other 5-nitropyridines and pyrimidines, suggesting a common mechanism of action for these compounds. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.